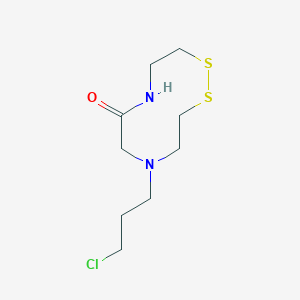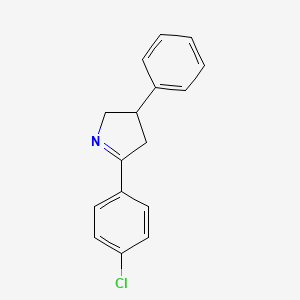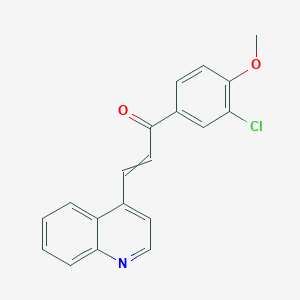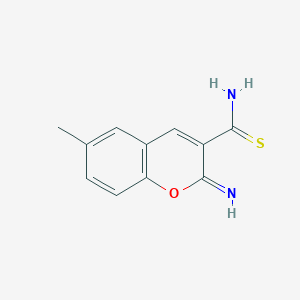
8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a dithiadiazecane ring with a chloropropyl substituent, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
The synthesis of 8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one typically involves the reaction of 3-chloropropylamine with a suitable dithiadiazecane precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
Análisis De Reacciones Químicas
8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The dithiadiazecane ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide (for oxidation), and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The dithiadiazecane ring may also interact with biological membranes, affecting their stability and permeability.
Comparación Con Compuestos Similares
Similar compounds to 8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one include:
3-Chloropropyltrimethoxysilane: Used in surface modification and as a coupling agent.
3-Chloropropyltrichlorosilane: Employed in the synthesis of organosilicon compounds.
3-Chloropropylamine: A precursor in the synthesis of various organic compounds.
What sets this compound apart is its unique dithiadiazecane ring, which imparts distinct chemical properties and reactivity compared to other chloropropyl-containing compounds.
Propiedades
Número CAS |
919344-48-2 |
|---|---|
Fórmula molecular |
C9H17ClN2OS2 |
Peso molecular |
268.8 g/mol |
Nombre IUPAC |
8-(3-chloropropyl)-1,2,5,8-dithiadiazecan-6-one |
InChI |
InChI=1S/C9H17ClN2OS2/c10-2-1-4-12-5-7-15-14-6-3-11-9(13)8-12/h1-8H2,(H,11,13) |
Clave InChI |
IDJYKHDHJGBODD-UHFFFAOYSA-N |
SMILES canónico |
C1CSSCCN(CC(=O)N1)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2,6-triphenyl-](/img/structure/B14190886.png)

![N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14190894.png)

![2-[(2,3-Dihydro-1H-inden-2-yl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14190900.png)




![[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile](/img/structure/B14190937.png)

![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal](/img/structure/B14190972.png)
